molecular formula C11H15FN2 B14912600 3-(4-Fluoropiperidin-1-yl)aniline

3-(4-Fluoropiperidin-1-yl)aniline

Cat. No.: B14912600
M. Wt: 194.25 g/mol
InChI Key: MZLVXNDNZDRLSY-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-1-yl)aniline is an organic compound that features a piperidine ring substituted with a fluorine atom and an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropiperidin-1-yl)aniline typically involves the reaction of 4-fluoropiperidine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where 4-fluoropiperidine reacts with aniline in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropiperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-(4-Fluoropiperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoropiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

3-(4-fluoropiperidin-1-yl)aniline

InChI

InChI=1S/C11H15FN2/c12-9-4-6-14(7-5-9)11-3-1-2-10(13)8-11/h1-3,8-9H,4-7,13H2

InChI Key

MZLVXNDNZDRLSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)C2=CC=CC(=C2)N

Origin of Product

United States

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